1-Pentylpiperidin-4-ol
Description
1-Pentylpiperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a pentyl group substituted at the 1-position. The pentyl chain introduces lipophilicity, which may influence solubility, membrane permeability, and binding interactions.
Properties
IUPAC Name |
1-pentylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-3-4-7-11-8-5-10(12)6-9-11/h10,12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHKXWLVLVBJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCC(CC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 1-pentylpiperidin-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of 1-pentylpiperidin-4-ol often involves catalytic hydrogenation of 1-pentylpiperidin-4-one. This process uses hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the reduction. The reaction is carried out under high pressure and temperature to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 1-Pentylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form 1-pentylpiperidine using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: 1-Pentylpiperidin-4-one.
Reduction: 1-Pentylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-Pentylpiperidin-4-ol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-pentylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group allows for hydrogen bonding, which can enhance binding affinity to target sites. The compound may modulate the activity of neurotransmitter receptors, influencing neurological pathways and potentially providing therapeutic effects .
Comparison with Similar Compounds
Substituent-Driven Property Analysis
- Lipophilicity : The pentyl chain in 1-pentylpiperidin-4-ol likely increases logP compared to analogs with aromatic (e.g., benzyl) or heterocyclic (e.g., pyrimidinyl) groups. This enhances membrane permeability but may reduce aqueous solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in , chloro in ) alter electron density, affecting binding to biological targets. The hydroxyl group at position 4 enables hydrogen bonding, critical for receptor interactions.
- Synthetic Accessibility : Alkyl chains (e.g., pentyl) are typically introduced via alkylation reactions, while aromatic/heterocyclic substituents require coupling or nucleophilic substitution .
Biological Activity
1-Pentylpiperidin-4-ol is a compound that has garnered attention due to its potential biological activities, particularly in the context of HIV research and cancer biology. This article delves into its mechanisms of action, biochemical properties, and relevant case studies while presenting data in a structured manner.
Overview of 1-Pentylpiperidin-4-ol
1-Pentylpiperidin-4-ol (CAS No. 141430-49-1) is an organic compound belonging to the piperidine family. It features a piperidine ring with a pentyl group at the nitrogen atom and a hydroxyl group at the fourth carbon. This unique structure enables diverse chemical reactivity and biological activity, making it valuable in various fields including medicinal chemistry and biological research.
Target Receptor
The primary target of 1-Pentylpiperidin-4-ol is the CCR5 chemokine receptor , which plays a crucial role in HIV-1 entry into host cells. The compound interacts with this receptor through strong salt-bridge interactions, effectively blocking the entry of HIV into cells.
Biochemical Pathways
The interaction with CCR5 not only prevents viral entry but also influences several signaling pathways associated with cancer progression. These pathways include:
- STAT-3
- NF-κB
- PI3k/Akt
- JNK/p38-MAPK
- TGF-β/SMAD
These pathways are critical for cell proliferation and survival, indicating that 1-Pentylpiperidin-4-ol may have implications in cancer biology as well.
Antiviral Properties
Research indicates that 1-Pentylpiperidin-4-ol exhibits significant antiviral activity against HIV. By inhibiting CCR5, it prevents the virus from entering susceptible cells, thereby reducing viral load and potentially improving patient outcomes in HIV treatment.
Cancer Research Applications
In addition to its antiviral properties, this compound has been studied for its effects on various cancer cell lines. Its ability to modulate key signaling pathways suggests potential use as an anti-cancer agent. For instance, studies have shown that it can inhibit cell migration and invasion in certain cancer types by affecting the NF-κB pathway.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Target | Observed Effects |
|---|---|---|
| Antiviral | CCR5 receptor inhibition | Reduced HIV entry into cells |
| Cancer Inhibition | Modulation of signaling pathways | Decreased cell proliferation |
| Enzyme Interaction | Various enzymes | Altered metabolic pathways |
Case Studies
Case Study 1: Antiviral Efficacy
A study conducted on human T-cell lines demonstrated that treatment with 1-Pentylpiperidin-4-ol resulted in a significant decrease in HIV replication rates. The compound was shown to effectively block CCR5-mediated entry of the virus, highlighting its potential as an adjunct therapy in HIV treatment regimens.
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines revealed that 1-Pentylpiperidin-4-ol inhibited cell migration and invasion. The compound's effects on NF-κB signaling were particularly noted, suggesting a pathway through which it could exert anti-metastatic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
